Lipophilicity (logP) Advantage: Enhancing Membrane Permeability vs. Prenyl Phosphate
Dimethyl 3-methylbut-2-en-1-yl phosphate (CAS 82753-89-7) exhibits a calculated partition coefficient (logP) of 2.37, which is substantially higher than that of its comparator, prenyl phosphate (dimethylallyl phosphate), which has a logP of approximately 0.72 [1][2]. This difference of over 1.5 log units translates to an approximately 30-fold higher theoretical concentration in the lipid phase relative to the aqueous phase for the dimethyl ester [3]. This property is critical for experimental designs involving passive diffusion across lipid bilayers or cellular membranes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.37 (calculated) |
| Comparator Or Baseline | Prenyl phosphate (dimethylallyl phosphate) - LogP = 0.72 (calculated) |
| Quantified Difference | ΔLogP = +1.65, indicating significantly higher lipophilicity |
| Conditions | Computational prediction (algorithm unspecified) |
Why This Matters
For researchers designing cell-based assays or evaluating prodrug strategies, the 30-fold increase in theoretical lipophilicity of CAS 82753-89-7 over prenyl phosphate directly informs the likelihood of passive membrane permeability.
- [1] ChemSrc. (2016). 82753-89-7 (dimethyl 3-methylbut-2-enyl phosphate). View Source
- [2] MetaCyc. (2012). Compound: dimethylallyl phosphate (CPD-14332). SRI International. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
